molecular formula C23H21ClN2O3 B6099853 N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide

N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide

Cat. No. B6099853
M. Wt: 408.9 g/mol
InChI Key: MHDXUJHOLRJTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide works by activating PPAR-delta, a nuclear receptor that regulates gene expression involved in energy metabolism, lipid homeostasis, and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved endurance and decreased fat accumulation.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and exercise performance in animal models and human studies. It has also been reported to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. In addition, it has been shown to reduce inflammation and oxidative stress, which may contribute to its beneficial effects on metabolic and cardiovascular health.

Advantages and Limitations for Lab Experiments

N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and specificity for PPAR-delta. However, it also has some limitations, such as its potential toxicity and off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide. One area of interest is its potential as a treatment for metabolic disorders, such as obesity and diabetes. Another area of interest is its potential as a performance-enhancing drug for athletes and bodybuilders. However, further research is needed to fully understand the safety and efficacy of this compound for these applications.

Synthesis Methods

The synthesis of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide involves several steps, including the condensation of 4-chloro-2-methylphenol with 2-chloroacetyl chloride, followed by the reaction with 4-aminophenol to form the intermediate compound. The intermediate is then reacted with 2-methylbenzoyl chloride to produce the final product, this compound.

Scientific Research Applications

N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, it has been investigated for its potential to treat various metabolic disorders, including obesity, diabetes, and dyslipidemia.

properties

IUPAC Name

N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-15-6-3-4-9-20(15)23(28)26-19-8-5-7-18(13-19)25-22(27)14-29-21-11-10-17(24)12-16(21)2/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDXUJHOLRJTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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